Cas no 221697-18-3 ((R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride)
(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (R)-2-氨基-2-(4-甲氧基苯基)乙醇盐酸盐
- (R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride
- (2R)-2-amino-2-(4-methoxyphenyl)ethan-1-ol hydrochloride
- MAXXCANBKVBAQQ-FVGYRXGTSA-N
- AX8302458
- (R)-2-Amino-2-(4-methoxyphenyl)ethanol HCl
- (R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochlori
- (r)-4-methoxy-alpha-hydroxymethylbenzylamine hydrochloride
- MFCD12758140
- CS-0150429
- WIA69718
- GS-7314
- Y10646
- (R)-2-Amino-2-(4-methoxyphenyl)ethanolhydrochloride
- SCHEMBL7595427
- 221697-18-3
- (2R)-2-AMINO-2-(4-METHOXYPHENYL)ETHANOL HYDROCHLORIDE
- AKOS030632808
- (2R)-2-amino-2-(4-methoxyphenyl)ethanol;hydrochloride
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- MDL: MFCD12758140
- Inchi: 1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1
- InChI Key: MAXXCANBKVBAQQ-FVGYRXGTSA-N
- SMILES: Cl.OC[C@@H](C1C=CC(=CC=1)OC)N
Computed Properties
- Exact Mass: 203.0713064g/mol
- Monoisotopic Mass: 203.0713064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 122
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.5
(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FF674-200mg |
(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride |
221697-18-3 | 97% | 200mg |
1410.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FF674-50mg |
(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride |
221697-18-3 | 97% | 50mg |
564.0CNY | 2021-07-12 | |
| abcr | AB489270-250 mg |
(R)-2-Amino-2-(4-methoxyphenyl)ethanol HCl; . |
221697-18-3 | 250mg |
€289.00 | 2023-05-18 | ||
| abcr | AB489270-1 g |
(R)-2-Amino-2-(4-methoxyphenyl)ethanol HCl; . |
221697-18-3 | 1g |
€700.60 | 2023-01-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FF674-250mg |
(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride |
221697-18-3 | 97% | 250mg |
2012CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FF674-100mg |
(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride |
221697-18-3 | 97% | 100mg |
1031CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FF674-1g |
(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride |
221697-18-3 | 97% | 1g |
5304CNY | 2021-05-08 | |
| Alichem | A019064361-250mg |
(2R)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol hydrochloride |
221697-18-3 | 97% | 250mg |
$171.16 | 2023-09-02 | |
| Alichem | A019064361-1g |
(2R)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol hydrochloride |
221697-18-3 | 97% | 1g |
$427.82 | 2023-09-02 | |
| eNovation Chemicals LLC | D959002-250mg |
(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride |
221697-18-3 | 95% | 250mg |
$185 | 2024-06-06 |
(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride Suppliers
(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on (R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride
(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride: A Comprehensive Overview
(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride, also known by its CAS number 221697-18-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a hydrochloride salt of the amino alcohol (R)-2-amino-2-(4-methoxyphenyl)ethanol, which has been studied for its potential applications in drug development and as a building block in organic synthesis. Recent advancements in synthetic methodologies and bioactivity studies have further highlighted its importance in contemporary research.
The structure of (R)-2-amino-2-(4-methoxyphenyl)ethanol consists of a chiral center at the second carbon atom, which is bonded to an amino group, a hydroxyl group, and a 4-methoxyphenyl group. The presence of the methoxy group on the aromatic ring introduces electronic effects that can influence the compound's reactivity and biological activity. The hydrochloride salt form is commonly used in pharmaceutical applications due to its enhanced solubility and stability compared to the free base.
Recent studies have explored the potential of (R)-2-amino-2-(4-methoxyphenyl)ethanol hydrochloride as a precursor for the synthesis of bioactive molecules. For instance, researchers have utilized this compound in the construction of complex natural product analogs, leveraging its chiral center to induce asymmetry in target molecules. Its role as an intermediate in peptide synthesis has also been investigated, with promising results in terms of yield and stereochemical control.
In terms of biological activity, (R)-2-amino-2-(4-methoxyphenyl)ethanol hydrochloride has been shown to exhibit interesting properties in vitro. Preclinical studies suggest that it may possess neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, its ability to modulate cellular signaling pathways has been reported, indicating its potential role in anti-inflammatory and anticancer therapies.
The synthesis of (R)-2-amino-2-(4-methoxyphenyl)ethanol hydrochloride typically involves multi-step processes that emphasize stereocontrol. One common approach involves the asymmetric reduction of an appropriately substituted ketone using chiral catalysts such as Noyori-type catalysts. This method ensures high enantiomeric excess, which is crucial for applications requiring high purity and specific stereochemistry.
In conclusion, (R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride (CAS No: 221697-18-3) stands out as a versatile compound with promising applications in drug discovery and organic synthesis. Its unique structure, coupled with recent advances in synthetic techniques and biological studies, positions it as a valuable tool for researchers across various disciplines.
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